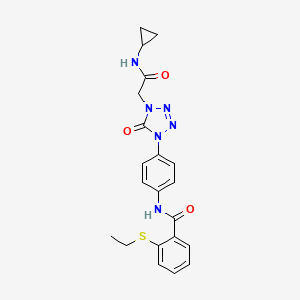

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(ethylthio)benzamide

Description

Properties

IUPAC Name |

N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O3S/c1-2-31-18-6-4-3-5-17(18)20(29)23-15-9-11-16(12-10-15)27-21(30)26(24-25-27)13-19(28)22-14-7-8-14/h3-6,9-12,14H,2,7-8,13H2,1H3,(H,22,28)(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKHNPUQWUCJBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(ethylthio)benzamide, also known by its CAS number 1396815-58-9, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

Molecular Structure and Properties:

- Molecular Formula: C19H20N6O4

- Molecular Weight: 396.4 g/mol

- Functional Groups: Contains cyclopropylamino, tetrazole, and ethylthio groups, contributing to its unique chemical properties.

The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes and receptors. The presence of the tetrazole ring is particularly significant, as compounds with this structure have been shown to exhibit various pharmacological effects.

- Enzyme Inhibition: Compounds similar to this compound are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

- Receptor Modulation: The compound may act on pain-related receptors such as TRPV1, influencing nociceptive signaling pathways .

Biological Activity

Research indicates that compounds with structural similarities exhibit a range of biological activities:

Analgesic Activity:

Studies have demonstrated that related compounds show significant analgesic effects in animal models through tests such as the writhing test and hot plate test. These studies suggest that the compound may also possess analgesic properties .

Anti-inflammatory Effects:

Compounds in the same class have been reported to exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory conditions .

Antimicrobial Properties:

There is evidence suggesting that heterocyclic compounds like this one can exhibit antimicrobial activity. The presence of nitrogen-containing rings enhances their interaction with bacterial targets .

Case Studies and Research Findings

Several studies have been conducted on similar compounds to elucidate their biological activities:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with related molecules from the evidence, focusing on structural motifs, molecular properties, and reported activities:

Key Structural and Functional Differences:

Core Heterocycle: The target compound’s tetrazole ring (vs. triazole or thiazolidinone in others) offers distinct electronic and steric profiles. Thiazolidinone derivatives () exhibit rigidity that may limit conformational flexibility during target binding.

Substituent Effects: The ethylthio group in the target compound likely increases lipophilicity compared to the sulfonyl or fluorophenyl groups in ’s triazoles. This could enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Implications :

- Fluorinated analogs (e.g., and ) show improved pharmacokinetics due to fluorine’s electronegativity and small atomic radius, whereas the target compound’s cyclopropyl group may reduce ring strain and enhance metabolic stability.

- Thione-thiol tautomerism in ’s triazoles could influence redox activity or enzyme inhibition mechanisms, a feature absent in the target’s tetrazole.

Research Findings and Implications

- Synthetic Challenges : The target compound’s tetrazole synthesis likely requires cycloaddition reactions (e.g., [2+3] between nitriles and azides), contrasting with ’s triazole formation via hydrazine-carbothioamide cyclization.

- Spectroscopic Validation : IR and NMR data (as in ) would confirm the absence of C=O in the tetrazole ring and presence of ethylthio S–C stretching (~700 cm⁻¹).

- Therapeutic Potential: While direct activity data are lacking, analogs with similar substituents (e.g., fluorophenyl, thiophene) exhibit kinase inhibition (IC₅₀ ~1–10 µM) and antimicrobial effects (MIC ~8–32 µg/mL).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of structurally similar benzamide derivatives often involves coupling reactions (e.g., amide bond formation) under anhydrous conditions. For example, potassium carbonate in acetonitrile has been used to activate intermediates in related tetrazole-containing compounds . Optimization may include adjusting stoichiometry, temperature (e.g., 0–25°C), and catalysts (e.g., trichloroisocyanuric acid for selective oxidation). Purification via column chromatography or recrystallization ensures batch consistency. Monitoring reaction progress with TLC or HPLC is critical .

Q. How should researchers characterize the structural and physicochemical properties to ensure batch-to-batch consistency?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm backbone structure and substituent positions.

- Mass spectrometry (HRMS or LC-MS) for molecular weight verification.

- HPLC/UPLC with UV detection to assess purity (>95% recommended).

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability and polymorphic forms .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound's mechanism of action in bacterial proliferation, given structural analogs target pptase enzymes?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC₅₀ values against bacterial acps-pptase enzymes using spectrophotometric or fluorometric substrates.

- Genetic knockout studies : Compare bacterial growth in wild-type vs. pptase-deficient strains to confirm target specificity.

- Metabolomic profiling : Track changes in lipid biosynthesis pathways (e.g., acyl carrier protein activity) via LC-MS .

Q. How can computational modeling and AI-driven tools predict the compound's interaction with biological targets or optimize its pharmacokinetic profile?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) to simulate binding to pptase active sites, prioritizing tetrazole and benzamide interactions.

- QSAR models : Train machine learning algorithms on analogs to predict logP, solubility, and permeability.

- COMSOL Multiphysics : Simulate diffusion kinetics across bacterial membranes under varying pH/temperature conditions .

Q. What methodologies resolve contradictions in biochemical data when the compound exhibits off-target effects or species-specific activity?

- Methodological Answer :

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.

- Cross-species comparative studies : Test activity against pptase isoforms from different bacterial species (e.g., E. coli vs. S. aureus) to identify structural determinants of selectivity.

- CRISPR-Cas9 screens : Identify host factors contributing to off-target effects in eukaryotic cells .

Q. How do modifications to the tetrazole or benzamide moieties impact stability and bioactivity, and what analytical techniques track these changes?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs with substitutions (e.g., cyclopropyl → methyl) and compare bioactivity.

- Accelerated stability testing : Expose compounds to stress conditions (40°C/75% RH) and monitor degradation via LC-MS.

- X-ray crystallography : Resolve 3D structures of analogs bound to targets to identify critical hydrogen bonds or steric clashes .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.